molecular formula C12H10ClNO3 B190027 ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate CAS No. 163160-58-5

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B190027
CAS No.: 163160-58-5
M. Wt: 251.66 g/mol
InChI Key: WXWCGWHURZEBEH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate typically involves the reaction of 5-chloroindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce ethyl 2-(5-chloro-1H-indol-3-yl)-2-hydroxyacetate.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate serves as an intermediate in the synthesis of more complex indole derivatives. It is utilized for creating various organic molecules through diverse chemical reactions such as oxidation and substitution .

2. Biology

  • The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that it may inhibit the growth of certain pathogens and cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

3. Medicine

  • This compound is explored as a lead compound for developing new therapeutic agents targeting various diseases, including cancers and infections .

4. Industry

  • This compound is used in producing specialty chemicals and materials with unique properties, which can be advantageous in pharmaceutical formulations and agrochemical applications .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antimicrobial Activity Study : A study utilizing disc diffusion methods showed that this compound exhibited significant antimicrobial properties against various pathogens, outperforming standard antibiotics like Gentamicin.
  • Anticancer Research : Preliminary findings suggest that this compound inhibited the growth of several cancer cell lines through mechanisms such as inducing apoptosis and blocking cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate: Similar structure with a bromine atom instead of chlorine.

    Ethyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate: Contains a fluorine atom instead of chlorine.

    Ethyl 2-(5-methyl-1H-indol-3-yl)-2-oxoacetate: Has a methyl group instead of chlorine.

Uniqueness

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications.

Biological Activity

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an indole ring substituted with a chlorine atom and an oxoacetate moiety. The presence of the chlorine atom is notable as it can influence the compound's reactivity and biological interactions, making it a versatile candidate for further chemical modifications .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, leading to modulation of their activity. The mechanisms include:

  • Antimicrobial Activity : Indole derivatives exhibit significant antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions .
  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related indole derivatives can induce apoptosis in colon and lung carcinoma cells through mechanisms involving the activation of caspases and PARP cleavage .

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : this compound has shown promise in inhibiting the growth of solid tumors. In vitro studies using human tumor cell lines (e.g., HT29 for colon carcinoma) have reported significant cytotoxic effects, with IC50 values indicating effective growth inhibition .
  • Antimicrobial Activity : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Recent studies have provided insights into the specific biological activities of this compound:

StudyBiological ActivityFindings
AnticancerInduced apoptosis in colon carcinoma cells (HT29) with significant cytotoxicity observed (IC50 values < 10 µM).
AntimicrobialEffective against various bacterial strains; exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWCGWHURZEBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437262
Record name 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163160-58-5
Record name Ethyl 5-chloro-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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